molecular formula C12H17ClN2O2 B12328182 Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride

Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B12328182
M. Wt: 256.73 g/mol
InChI Key: WNJLJAUUYSJUBG-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzo[1,3]dioxole moiety, which is known for its presence in several bioactive molecules, and a pyrrolidine ring, which is a common structural motif in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Coupling of the Two Moieties: The final step involves coupling the benzo[1,3]dioxole moiety with the pyrrolidine derivative through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride is unique due to its combination of the benzo[1,3]dioxole and pyrrolidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C12H16N2O2.ClH/c1-2-11-12(16-8-15-11)5-9(1)6-14-10-3-4-13-7-10;/h1-2,5,10,13-14H,3-4,6-8H2;1H

InChI Key

WNJLJAUUYSJUBG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1NCC2=CC3=C(C=C2)OCO3.Cl

Origin of Product

United States

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